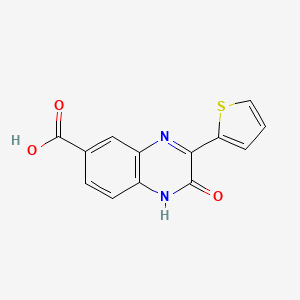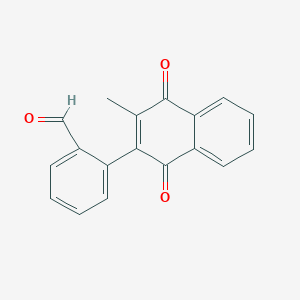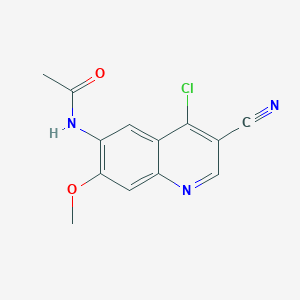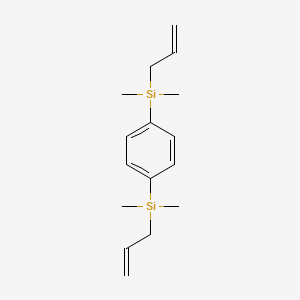![molecular formula C16H21NO3 B11845751 Ethyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B11845751.png)
Ethyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate is a spirocyclic compound characterized by its unique structure where an isochroman ring is fused with a piperidine ring through a spiro carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of isochroman derivatives with piperidine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spiro linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the employment of catalysts to accelerate the reaction. The scalability of the process is crucial for its application in large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the spirocyclic structure, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.
Aplicaciones Científicas De Investigación
Ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex spirocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
Ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds such as spiroindoles and spirooxindoles. These compounds share the spirocyclic core but differ in the attached ring systems and functional groups. The uniqueness of ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate lies in its specific ring fusion and the potential for diverse chemical modifications.
Comparación Con Compuestos Similares
- Spiroindole derivatives
- Spirooxindole derivatives
- Spiro-azetidin-2-one derivatives
- Spiro-pyrrolidine derivatives
These compounds are also studied for their biological activities and synthetic applications, highlighting the versatility and importance of spirocyclic structures in medicinal chemistry.
Propiedades
Fórmula molecular |
C16H21NO3 |
|---|---|
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
ethyl spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-2-19-15(18)17-10-8-16(9-11-17)14-6-4-3-5-13(14)7-12-20-16/h3-6H,2,7-12H2,1H3 |
Clave InChI |
NYMNDKGBFJCEQT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC2(CC1)C3=CC=CC=C3CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate](/img/structure/B11845669.png)










![Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11845745.png)
![6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine](/img/structure/B11845747.png)
